(7-Methyl-1-benzothiophen-2-yl)boronic acid chemical properties
(7-Methyl-1-benzothiophen-2-yl)boronic acid chemical properties
An In-depth Technical Guide to (7-Methyl-1-benzothiophen-2-yl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
(7-Methyl-1-benzothiophen-2-yl)boronic acid is a specialized organoboron compound that merges the privileged benzothiophene scaffold with the versatile reactivity of a boronic acid. This unique combination makes it a valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Benzothiophene cores are integral to numerous biologically active molecules, and the boronic acid moiety provides a chemically tractable handle for constructing complex molecular architectures.
The primary utility of this reagent lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This capability allows for the efficient formation of carbon-carbon bonds, enabling the conjugation of the 7-methyl-1-benzothiophene unit to a wide array of aromatic and heteroaromatic systems.[3][4] Such transformations are fundamental in the synthesis of novel compounds for drug discovery programs and the development of advanced organic materials.[2][5] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key reactivity patterns, and established best practices for its application.
Physicochemical and Computational Properties
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis. The data presented below has been aggregated from chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 1340599-91-8 | [6][7] |
| Molecular Formula | C₉H₉BO₂S | [6] |
| Molecular Weight | 192.04 g/mol | [6] |
| Purity | Typically ≥95% | [6][7] |
| Appearance | White to off-white crystalline solid (typical for arylboronic acids) | Inferred |
| Storage | Sealed in dry conditions, 2-8°C | [6] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [6] |
| LogP | 0.88952 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis Methodology: A Representative Protocol
While multiple routes to arylboronic acids exist, a common and effective strategy involves the lithiation of the aromatic core followed by electrophilic trapping with a borate ester.[8][9] This method provides reliable access to the desired product.
Workflow: Lithiation and Borylation of 7-Methyl-1-benzothiophene
Caption: Plausible synthesis of the target compound via a three-step sequence.
Detailed Experimental Protocol
Objective: To synthesize (7-Methyl-1-benzothiophen-2-yl)boronic acid from 7-methyl-1-benzothiophene.
Materials:
-
7-Methyl-1-benzothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve 7-methyl-1-benzothiophene (1.0 equiv) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The C2 position of the benzothiophene ring is the most acidic, leading to regioselective deprotonation.
-
Borylation: To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This step involves the nucleophilic attack of the lithiated benzothiophene on the electrophilic boron atom of the borate ester.
-
Hydrolysis (Workup): Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester to the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography to yield the final product.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The paramount application of (7-Methyl-1-benzothiophen-2-yl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a robust and highly functional group-tolerant method for forging C(sp²)-C(sp²) bonds.[3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Protocol: Suzuki Coupling with an Aryl Bromide
Objective: To couple (7-Methyl-1-benzothiophen-2-yl)boronic acid with a generic aryl bromide.
Materials:
-
(7-Methyl-1-benzothiophen-2-yl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), (7-Methyl-1-benzothiophen-2-yl)boronic acid (1.2 equiv), the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen solvent system. The inclusion of water is often crucial for activating the boronic acid and facilitating the transmetalation step.[3]
-
Inerting: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Applications in Drug Discovery
The incorporation of boronic acids into drug candidates has become a validated strategy in medicinal chemistry.[5][10] This is exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade®).[10] The boron atom acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites, leading to potent and specific inhibition.[11]
The 7-methyl-1-benzothiophene moiety in the title compound provides a rigid, lipophilic scaffold that can be tailored to fit into specific protein binding pockets. The methyl group can provide beneficial steric interactions or modulate electronic properties. Therefore, using (7-Methyl-1-benzothiophen-2-yl)boronic acid as a starting fragment allows medicinal chemists to rapidly synthesize libraries of novel benzothiophene-containing compounds for screening against various biological targets, including kinases, proteases, and other enzymes implicated in disease.[11][12]
Handling and Storage Considerations
Stability: Arylboronic acids are susceptible to dehydration, which leads to the formation of cyclic anhydride trimers known as boroxines. While this process is often reversible upon exposure to water during a reaction, it can complicate stoichiometry. They are also prone to protodeboronation under certain conditions (e.g., strong acid or base, or in the presence of certain metals).[13]
Best Practices:
-
Storage: To ensure longevity and purity, the compound should be stored under an inert atmosphere, sealed tightly, and kept in a refrigerator at 2-8°C.[2][6]
-
Handling: When weighing and handling, minimize exposure to atmospheric moisture.
-
Derivatization for Stability: For long-term storage or for substrates that are particularly sensitive, boronic acids can be converted to more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, which are robust crystalline solids that can be easily deprotected under reaction conditions.[13][14]
References
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(7-methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid. ChemBK. [Link]
-
(4-(N-(3-Chlorophenyl)sulfamoyl)phenyl)boronic acid. MySkinRecipes. [Link]
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(7-Fluoro-5-methyl-benzothiophen-2-yl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]
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(4-(N-(3-Chlorophenyl)sulfamoyl)phenyl)boronic acid. Amerigo Scientific. [Link]
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Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]
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Supporting Information Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)-Catalyzed C–C Bond Cleavage of P. The Royal Society of Chemistry. [Link]
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Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. SciSpace. [Link]
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3-Chlorophenyl 4-boronobenzenesulfonamide [957062-69-0]. Chemsigma. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
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Development of Fluorous Boronic Acid Catalysts Integrated with Sulfur for Enhanced Amidation Efficiency. The Royal Society of Chemistry. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. [Link]
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Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO Brasil. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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